Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate hydrate

Description

Molecular Composition and Isotopic Variants

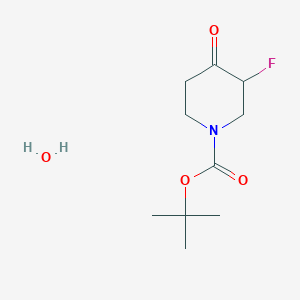

Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate hydrate is a piperidine derivative with the molecular formula C₁₀H₁₆FNO₃·H₂O and a molecular weight of 235.24 g/mol (anhydrous: 217.24 g/mol). The compound features a six-membered piperidine ring substituted with a fluorine atom at position 3, a ketone group at position 4, and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. The hydrate form includes one water molecule coordinated to the structure, as indicated by its CAS registry number (1955548-89-6).

Physical Properties: Melting Point, Solubility, and Stability

Melting Point

The compound exhibits a melting point range of 73–78°C , consistent with its crystalline solid form under ambient conditions.

Solubility

Experimental solubility data indicates moderate solubility in organic solvents:

| Solvent | Solubility (mg/mL) |

|---|---|

| Chloroform | >50 |

| Dimethyl sulfoxide (DMSO) | ~40 |

| Water | <1 (anhydrous form) |

The hydrate form shows slightly increased aqueous solubility (4.93 mg/mL), attributed to hydrogen bonding with water.

Stability

- Thermal Stability : Decomposes above 150°C, with the Boc group undergoing cleavage under acidic conditions.

- Hygroscopicity : The anhydrous form is hygroscopic, necessitating storage in a desiccator or under inert gas.

- Storage Recommendations : Stable at 2–8°C in sealed containers protected from light.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.83 | dd (J = 47.8, 8.9 Hz) | 1H | H-3 (fluorine-coupled) |

| 4.44 | s | 1H | H-1 (Boc group) |

| 3.24 | ddd (J = 13.6, 10.6, 4.0 Hz) | 2H | H-2 and H-6 |

| 2.56 | m | 2H | H-5 |

| 1.50 | s | 9H | tert-butyl CH₃ groups |

- δ 170.2 ppm : Carbonyl (C=O) of the Boc group.

- δ 204.5 ppm : Ketone (C=O) at position 4.

- δ 81.3 ppm : Quaternary carbon of the tert-butyl group.

Infrared (IR) Spectroscopy

| Band | Assignment |

|---|---|

| 1740 | C=O stretch (Boc group) |

| 1685 | C=O stretch (piperidone) |

| 1260 | C-F stretch |

| 1150 | C-O-C stretch (ester) |

Properties

IUPAC Name |

tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FNO3.H2O/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12;/h7H,4-6H2,1-3H3;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJUORFVYPQUAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)F.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955548-89-6 | |

| Record name | tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate hydrate typically involves the reaction of piperidine derivatives with fluorinating agents. One common method includes the use of tert-butyl 4-oxopiperidine-1-carboxylate as a starting material, which is then fluorinated using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate hydrate undergoes various chemical reactions, including:

Oxidation: This reaction can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or nitriles.

Scientific Research Applications

Chemistry: Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate hydrate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of fluorinated pharmaceuticals due to its ability to enhance the metabolic stability and bioavailability of drugs .

Biology: In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on various biological pathways. It serves as a precursor for the synthesis of bioactive molecules that can modulate enzyme activity and receptor binding .

Medicine: The compound is explored for its potential therapeutic applications, including the development of new drugs for treating neurological disorders and infectious diseases. Its fluorinated nature allows for improved drug-receptor interactions and reduced metabolic degradation .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for creating compounds with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the compound enhances its binding affinity to these targets, leading to increased potency and selectivity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate hydrate can be compared to three closely related analogs:

Structural Analog: tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate

- CAS : 1400264-85-8

- Molecular Formula: C₁₀H₁₇F₂NO₄

- Molecular Weight : 253.24 g/mol

- Key Differences: Contains two fluorine atoms at the 3-position instead of one. Storage conditions (2–8°C) suggest higher sensitivity to temperature compared to the monofluro analog .

Functional Analog: tert-Butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate

- CAS: Not explicitly provided (referenced in a patent procedure).

- Molecular Formula: C₁₂H₂₀ClNO₃ (estimated).

- Key Differences: Replaces the 3-fluoro and 4-oxo groups with a chloro-oxoethyl side chain. Used in synthetic routes for kinase inhibitors, highlighting its role in divergent pharmacophore design .

Substituent Impact: tert-Butyl Hydroxyanisole (BHA)

- CAS : 25013-16-5

- Molecular Formula : C₁₁H₁₆O₂

- BHA upregulates glutathione S-transferase and epoxide hydratase activities, demonstrating how tert-butyl substituents can modulate enzyme interactions.

Data Table: Comparative Analysis of Key Attributes

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Role |

|---|---|---|---|---|---|

| This compound | 1955548-89-6 | C₁₀H₁₈FNO₄ | 235.25 | 3-F, 4-oxo, tert-butyl | Pharmaceutical intermediate |

| Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate | 1400264-85-8 | C₁₀H₁₇F₂NO₄ | 253.24 | 3,3-diF, 4-oxo, tert-butyl | High-stability intermediate |

| Tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate | N/A | ~C₁₂H₂₀ClNO₃ | ~269.75 | 4-(chloro-oxoethyl), tert-butyl | Kinase inhibitor precursor |

Research Findings and Implications

- Fluorine vs. Chlorine Substituents :

- Hydrate vs. Anhydrous Forms :

- Tert-Butyl Group :

- This bulky group shields reactive sites (e.g., the carbamate), improving stability during synthetic steps. Its presence in BHA also demonstrates enzyme-inducing properties, suggesting possible off-target effects in drug candidates .

Biological Activity

Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate hydrate (CAS No. 1266339-10-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant case studies.

- Molecular Formula : C₁₀H₁₆FNO₃

- Molecular Weight : 217.24 g/mol

- Structure : The compound features a piperidine ring with a fluorine atom and a tert-butyl ester group, which may influence its reactivity and biological interactions.

This compound acts primarily as a synthetic intermediate in the development of various pharmaceuticals. Its mechanism of action involves interactions with enzymes and proteins, potentially leading to modulation of biochemical pathways.

Biochemical Pathways

Research indicates that this compound may affect several key cellular processes:

- Enzyme Interactions : It has been shown to interact with enzymes involved in the synthesis and degradation of piperidine derivatives, which can lead to either inhibition or activation of enzymatic functions .

- Cell Signaling : The compound has been linked to modulation of the MAPK/ERK signaling pathway, impacting cell proliferation and differentiation.

Comparative Analysis with Related Compounds

The following table summarizes key structural features and potential activities of related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₀H₁₆FNO₃ | Contains a fluorine atom enhancing lipophilicity |

| Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate | C₁₀H₁₇F₂NO₄ | Two fluorine atoms may enhance biological activity |

| 1-Boc-3-fluoropiperidin-4-one | C₉H₁₂FNO₂ | Lacks carboxylate group; focuses on piperidinone |

Study on Enzyme Interaction

A study focused on the interaction between this compound and specific piperidine-related enzymes demonstrated that the compound could act as an inhibitor, affecting enzyme kinetics significantly. This suggests that further exploration into its inhibitory properties could lead to valuable therapeutic applications.

Synthesis and Application Research

Research into the synthesis pathways for this compound has highlighted its utility as a building block for more complex molecules. For instance, reactions involving tert-butyl chloroformate have been optimized to yield high-purity products suitable for pharmaceutical applications .

Q & A

Q. Basic

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95 mask) is required if airborne particulates form .

- Ventilation : Use fume hoods for synthesis and purification steps.

- First aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

How is this compound utilized as an intermediate in drug discovery pipelines?

Advanced

It serves as a scaffold for synthesizing kinase inhibitors (e.g., PI3K/AKT pathway modulators) and neuroactive agents. Functionalization at the 4-oxo position via reductive amination or Grignard reactions introduces diversity. Case studies highlight its role in generating analogs with improved blood-brain barrier penetration .

What are the ecological and toxicological considerations for disposing of this compound?

Basic

Limited ecotoxicology data necessitate precaution. Follow institutional guidelines for halogenated waste disposal. Incineration with scrubbing minimizes environmental release. Toxicity studies (e.g., Ames test) are recommended for large-scale use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.